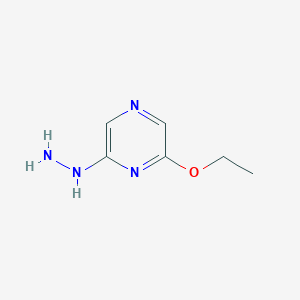

2-Ethoxy-6-hydrazinylpyrazine

Description

Significance of Pyrazine (B50134) and Hydrazine (B178648) Scaffolds in Modern Organic Synthesis and Materials Science

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry and materials science. nih.govresearchgate.net Its unique electronic properties, arising from the electron-withdrawing nature of the nitrogen atoms, impart stability and specific reactivity to the ring system. Pyrazine derivatives are integral components of numerous pharmaceuticals, agrochemicals, and functional materials. lifechemicals.com The pyrazine moiety is found in biologically significant molecules such as riboflavin (B1680620) (Vitamin B2) and folic acid. lifechemicals.com Furthermore, the development of pyrazine-based polymers has led to advancements in optical and photovoltaic devices. lifechemicals.comrsc.org

Similarly, the hydrazine functional group (-NHNH2) is a powerful and versatile component in organic synthesis. iscientific.org Known for its nucleophilic character, it readily participates in a variety of chemical transformations to form stable heterocyclic systems or to act as a linker unit. Hydrazine derivatives are reported to possess a wide array of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. iscientific.org In materials science, hydrazines and their derivatives are explored for applications such as hydrogen storage and as precursors to energetic materials. researchgate.net

The combination of these two scaffolds in a single molecule, as seen in 2-Ethoxy-6-hydrazinylpyrazine, creates a bifunctional platform with a rich and diverse reaction chemistry, making it a valuable tool for chemists.

Strategic Importance of this compound as a Key Molecular Building Block and Versatile Intermediate

This compound serves as a crucial intermediate in the synthesis of more complex molecular architectures. The strategic placement of the ethoxy and hydrazinyl groups on the pyrazine core allows for selective and sequential chemical modifications. The hydrazinyl group, being highly reactive, provides a handle for the introduction of various substituents through condensation reactions with aldehydes and ketones to form hydrazones, or with carboxylic acids and their derivatives to yield hydrazides. These reactions are fundamental in the construction of diverse molecular libraries for drug discovery and other applications.

The ethoxy group, on the other hand, can influence the electronic properties of the pyrazine ring and can be a site for further chemical transformation, such as ether cleavage to reveal a hydroxyl group, which can then be used for subsequent reactions. This dual functionality makes this compound a versatile building block for creating a wide range of substituted pyrazine derivatives with tailored properties.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| CAS Number | 1211597-08-8 |

| Molecular Formula | C6H10N4O |

| Molecular Weight | 154.17 g/mol |

| Appearance | (Typically) Solid |

| Key Functional Groups | Pyrazine ring, Hydrazine group, Ethoxy group |

The synthesis of related compounds, such as 2-ethoxy-4,6-difluoropyrimidine, often starts from simple precursors like urea (B33335) and diethyl sulfate, followed by cyclization and subsequent functional group interconversions. google.com A plausible synthetic route to this compound would likely involve the synthesis of a 2-ethoxy-6-halopyrazine intermediate, followed by nucleophilic substitution with hydrazine hydrate (B1144303).

Overview of Contemporary Research Trajectories and Future Prospects for Related Pyrazine and Hydrazine Systems

Current research involving pyrazine and hydrazine systems is vibrant and multifaceted. In medicinal chemistry, there is a strong focus on the design and synthesis of novel pyrazine-based compounds as anticancer, antibacterial, and antiviral agents. nih.gov The ability of the pyrazine scaffold to act as a bioisostere for other aromatic systems continues to be exploited in the development of new therapeutic agents. researchgate.net

In the field of materials science, the focus is on developing new pyrazine-functionalized π-conjugated materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). rsc.org The electron-deficient nature of the pyrazine ring can be harnessed to tune the electronic and photophysical properties of these materials.

The future prospects for pyrazine and hydrazine chemistry are promising. The development of more efficient and sustainable synthetic methodologies for the preparation of functionalized pyrazine and hydrazine derivatives will continue to be a key research area. Furthermore, the exploration of these compounds in areas such as catalysis, sensing, and energy storage is expected to expand. As our understanding of the structure-property relationships in these systems grows, so too will our ability to design and create novel molecules with precisely controlled functions, with versatile intermediates like this compound playing a central role in these endeavors.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H10N4O |

|---|---|

Molecular Weight |

154.17 g/mol |

IUPAC Name |

(6-ethoxypyrazin-2-yl)hydrazine |

InChI |

InChI=1S/C6H10N4O/c1-2-11-6-4-8-3-5(9-6)10-7/h3-4H,2,7H2,1H3,(H,9,10) |

InChI Key |

MBOLDEZREYXLEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=NC(=CN=C1)NN |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethoxy 6 Hydrazinylpyrazine

Established Synthetic Routes to 2-Substituted-6-hydrazinylpyrazines

The introduction of a hydrazinyl group onto a pyrazine (B50134) ring is typically achieved via nucleophilic aromatic substitution, where a suitable leaving group, most commonly a halogen, is displaced by hydrazine (B178648). The synthesis of 2-substituted-6-hydrazinylpyrazines often commences with a di-substituted pyrazine, such as 2,6-dichloropyrazine (B21018).

One established strategy, by analogy to pyridine (B92270) chemistry, involves the reaction of a dihalopyridine with hydrazine hydrate (B1144303). psu.edu For instance, the synthesis of 2-chloro-6-hydrazinopyridine (B1347180) is accomplished by reacting 2,6-dichloropyridine (B45657) with hydrazine hydrate, often in a solvent like methanol (B129727) or ethanol (B145695). psu.edu The reaction conditions can vary, from prolonged stirring at room temperature to refluxing for extended periods to drive the monosubstitution. This method is highly relevant for the synthesis of a key intermediate, 2-chloro-6-hydrazinylpyrazine (B1315301), from 2,6-dichloropyrazine. The electron-deficient nature of the pyrazine ring, caused by the two nitrogen atoms, makes it susceptible to attack by strong nucleophiles like hydrazine. wikipedia.orgyoutube.com

The general reaction scheme is as follows:

Starting Material: 2,6-Dichloropyrazine

Reagent: Hydrazine hydrate (NH₂NH₂·H₂O)

Solvent: Ethanol, Methanol, or N,N-Dimethylformamide google.com

Product: 2-Chloro-6-hydrazinylpyrazine

The reaction proceeds via an addition-elimination mechanism (SNAr), where hydrazine attacks one of the chlorinated carbon atoms to form a negatively charged intermediate known as a Meisenheimer complex. wikipedia.org This intermediate is stabilized by the electron-withdrawing nitrogen atoms in the ring. Subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding the hydrazinyl-substituted product. Controlling the stoichiometry and reaction conditions is crucial to favor monosubstitution over the formation of the dihydrazinyl-disubstituted byproduct.

Development of Novel Approaches for the Introduction and Manipulation of the Ethoxy Substituent on the Pyrazine Core

The introduction of an ethoxy group onto the pyrazine core follows the same fundamental principle of nucleophilic aromatic substitution. This is typically achieved by reacting a chloropyrazine with sodium ethoxide. The ethoxide ion (CH₃CH₂O⁻), a potent nucleophile, displaces the chloride leaving group.

Two primary pathways can be envisioned for the synthesis of 2-Ethoxy-6-hydrazinylpyrazine:

Pathway A: Ethoxylation of the 2-chloro-6-hydrazinylpyrazine intermediate. In this approach, the pre-formed 2-chloro-6-hydrazinylpyrazine is treated with sodium ethoxide.

Starting Material: 2-Chloro-6-hydrazinylpyrazine

Reagent: Sodium ethoxide (NaOEt)

Solvent: Ethanol

Pathway B: Initial ethoxylation followed by hydrazinolysis. This route begins with the reaction of 2,6-dichloropyrazine with sodium ethoxide to form 2-chloro-6-ethoxypyrazine (B155579), which is then reacted with hydrazine.

Starting Material: 2,6-Dichloropyrazine

Reagent 1: Sodium ethoxide (NaOEt)

Intermediate: 2-Chloro-6-ethoxypyrazine

Reagent 2: Hydrazine hydrate

Final Product: this compound

The development of novel approaches focuses on improving the efficiency and selectivity of this transformation. This includes exploring phase-transfer catalysis to facilitate the reaction between the organic-soluble chloropyrazine and the ethoxide salt. Furthermore, microwave-assisted synthesis could potentially shorten reaction times and improve yields for both the ethoxylation and hydrazinolysis steps. While not documented specifically for this compound, such techniques are increasingly applied in heterocyclic synthesis to enhance reaction kinetics.

Regioselective and Chemoselective Control in this compound Synthesis

Achieving the desired 2,6-disubstitution pattern with two different functional groups requires careful control over regioselectivity and chemoselectivity. Starting from 2,6-dichloropyrazine, the primary challenge is to ensure that the first substitution occurs cleanly at one position, leaving the second chlorine available for the subsequent reaction.

Regioselectivity: Since the 2 and 6 positions of the pyrazine ring are equivalent, the initial substitution of 2,6-dichloropyrazine with either hydrazine or sodium ethoxide does not pose a regiochemical problem. The issue arises in the second step. The nature of the first substituent introduced can influence the reactivity of the remaining chlorine atom.

A hydrazinyl group (-NHNH₂) is an activating group due to the lone pairs on the nitrogen atoms, which can participate in resonance.

An ethoxy group (-OCH₂CH₃) is also an activating group.

The challenge is therefore primarily one of chemoselectivity: preventing disubstitution and other side reactions. For example, during the reaction of 2,6-dichloropyrazine with hydrazine, the desired 2-chloro-6-hydrazinylpyrazine is formed alongside the undesired 2,6-dihydrazinylpyrazine.

To favor monosubstitution, the following strategies are employed:

Stoichiometric Control: Using a limited amount of the first nucleophile (e.g., just over one equivalent of hydrazine).

Low Temperature: Running the reaction at lower temperatures can slow down the rate of the second substitution more significantly than the first, allowing the reaction to be stopped after monosubstitution has occurred.

The choice of synthetic pathway (A or B) may also be influenced by the relative reactivity of the intermediates. The electron-donating character of the hydrazinyl and ethoxy groups will activate the ring towards further nucleophilic attack, making the second substitution faster than the first substitution on the starting 2,6-dichloropyrazine. This necessitates careful monitoring and control of reaction conditions to isolate the monosubstituted intermediate in good yield.

Optimization of Reaction Parameters and Yields for Enhanced Synthetic Efficiency

Optimizing the synthesis of this compound involves systematically varying key reaction parameters to maximize the yield of the desired product while minimizing reaction time and the formation of byproducts. This would be applied to both the hydrazinolysis and ethoxylation steps.

Key Parameters for Optimization:

Temperature: The rate of SNAr reactions is highly temperature-dependent. A balance must be struck between a sufficient reaction rate and the prevention of side reactions or decomposition.

Solvent: The choice of solvent can significantly impact the solubility of reactants and the stabilization of intermediates. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions. google.com Alcohols like ethanol are often used for reactions involving alkoxides or hydrazine. orgsyn.org

Base/Nucleophile Concentration: The concentration of hydrazine or sodium ethoxide will directly influence the reaction rate.

Reaction Time: Reactions must be monitored (e.g., by TLC or GC-MS) to determine the point of maximum intermediate or product formation before significant byproduct accumulation occurs.

The following interactive table illustrates a hypothetical optimization study for the hydrazinolysis of 2,6-dichloropyrazine.

| Entry | Solvent | Temperature (°C) | Time (h) | Yield of 2-chloro-6-hydrazinylpyrazine (%) | Notes |

|---|---|---|---|---|---|

| 1 | Methanol | 25 | 72 | 35 | Slow reaction rate |

| 2 | Methanol | 65 (Reflux) | 24 | 55 | Increased rate, some di-substitution observed |

| 3 | Ethanol | 78 (Reflux) | 18 | 62 | Good yield, manageable reaction time |

| 4 | DMF | 80 | 6 | 65 | Faster reaction, requires careful monitoring |

A similar optimization process would be necessary for the second step, the conversion of 2-chloro-6-hydrazinylpyrazine to the final product using sodium ethoxide.

Implementation of Sustainable and Green Chemistry Principles in Synthetic Strategies

Applying green chemistry principles to the synthesis of this compound can reduce its environmental impact and improve safety and efficiency. researchgate.net

Key Green Chemistry Principles:

Atom Economy: The SNAr pathway has good atom economy, with the main byproduct being a salt (e.g., NaCl).

Use of Safer Solvents: While solvents like DMF are effective, they are also toxic. Exploring greener alternatives like ethanol, water, or even solvent-free conditions is a key goal. researchgate.net Some pyrazine syntheses have been reported in aqueous methanol, which is a more environmentally benign solvent system. orgsyn.org

Energy Efficiency: Utilizing microwave irradiation or catalysis can lower the energy input required by reducing reaction temperatures and times compared to conventional heating.

Catalysis: While these substitutions are often uncatalyzed, exploring the use of catalysts could enhance selectivity and allow for milder reaction conditions. For example, base-metal pincer complexes have been used for the synthesis of pyrazine derivatives through dehydrogenative coupling routes, representing a sustainable alternative to classical condensation methods.

One-Pot Synthesis: Developing a one-pot procedure where 2,6-dichloropyrazine is sequentially treated with sodium ethoxide and then hydrazine hydrate without isolating the intermediate would significantly reduce waste, time, and resource consumption. psu.eduorgsyn.orgontosight.ai

The following table summarizes how green chemistry principles could be applied to the proposed synthesis.

| Principle | Conventional Method | Green Alternative | Benefit |

|---|---|---|---|

| Solvent Choice | DMF, Chloroform | Ethanol, Water, or solvent-free | Reduced toxicity and environmental impact researchgate.net |

| Energy Input | Prolonged reflux heating | Microwave-assisted heating | Reduced energy consumption and reaction time |

| Process Steps | Multi-step with isolation of intermediates | One-pot sequential addition | Reduced solvent waste and increased efficiency psu.edu |

| Reagents | Stoichiometric reagents | Catalytic system (if developed) | Reduced waste, milder conditions |

By integrating these principles, the synthesis of this compound can be designed to be not only effective but also more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization of 2 Ethoxy 6 Hydrazinylpyrazine

Reactivity Profiles of the Hydrazinyl Moiety

The hydrazinyl group (-NHNH2) is a potent nucleophile and a key functional handle for derivatization. Its reactivity is central to the construction of more complex molecular architectures.

Condensation Reactions with Carbonyl Compounds: Formation of Hydrazones

The reaction of the hydrazinyl group with aldehydes and ketones results in the formation of hydrazones. This condensation reaction is a well-established method for creating new carbon-nitrogen double bonds. The lone pair of electrons on the terminal nitrogen of the hydrazinyl group initiates a nucleophilic attack on the electrophilic carbonyl carbon. This is typically followed by the elimination of a water molecule to yield the corresponding hydrazone.

The general mechanism for this reaction involves the formation of a hemiaminal intermediate, which then dehydrates to form the stable hydrazone. The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

| Reactant 1 | Reactant 2 (Carbonyl Compound) | Product | Reaction Type |

| 2-Ethoxy-6-hydrazinylpyrazine | Aldehyde (R-CHO) | 2-Ethoxy-6-(2-alkylidenehydrazinyl)pyrazine | Hydrazone formation |

| This compound | Ketone (R-CO-R') | 2-Ethoxy-6-(2-dialkylidenehydrazinyl)pyrazine | Hydrazone formation |

This table illustrates the expected products from the condensation of this compound with generic aldehydes and ketones.

Cyclization Reactions Leading to Fused Heterocyclic Systems (e.g., Triazolopyrazines)

The hydrazinyl group is a key precursor for the synthesis of fused heterocyclic systems, most notably triazolopyrazines. These bicyclic structures are of interest in medicinal chemistry. The synthesis of such systems often involves the reaction of the hydrazinylpyrazine with a reagent that can provide the necessary carbon atom to complete the triazole ring.

One common strategy involves the reaction of a precursor, such as a chloro-triazolopyrazine, with a nucleophile to generate various derivatives. mdpi.com While this example starts from a different precursor, the underlying principle of forming the fused triazolopyrazine ring system is relevant. In the case of this compound, a plausible synthetic route would involve reaction with a one-carbon synthon, such as formic acid or its derivatives, to form the fused triazole ring. The reaction typically proceeds through an initial acylation of the hydrazinyl group, followed by an intramolecular cyclization and dehydration.

| Starting Material | Reagent | Intermediate | Final Product |

| This compound | Formic Acid | N'-(4-ethoxypyrazin-2-yl)formohydrazide | Ethoxy-triazolopyrazine |

| This compound | Triethyl orthoformate | - | Ethoxy-triazolopyrazine |

This table outlines a potential synthetic pathway for the formation of an ethoxy-triazolopyrazine from this compound.

Exploration of Nitrogen-Nitrogen Bond Transformations

The nitrogen-nitrogen single bond in the hydrazinyl moiety is susceptible to cleavage under certain reductive conditions. This transformation can be a useful synthetic tool for introducing an amino group. Studies on the reductive cleavage of N-N bonds in other hydrazine (B178648) derivatives have employed reagents such as zinc in acetic acid, aluminum amalgam, and sodium in liquid ammonia (B1221849). rsc.org These methods could potentially be applied to this compound to yield 2-amino-6-ethoxypyrazine. The choice of reducing agent would be critical to avoid the reduction of the pyrazine (B50134) ring itself.

Chemical Transformations of the Pyrazine Ring System

The pyrazine ring, being an electron-deficient aromatic system, exhibits distinct reactivity towards electrophilic and nucleophilic reagents. The presence of the ethoxy and hydrazinyl substituents further influences this reactivity.

Electrophilic and Nucleophilic Aromatic Substitution Pathways

Electrophilic Aromatic Substitution (SEAr): Pyrazine, similar to pyridine (B92270), is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atoms. wikipedia.orgstackexchange.com Direct electrophilic substitution on the pyrazine ring is challenging and often requires harsh reaction conditions. wikipedia.org The positions on the ring are not equally reactive, and the directing effects of the existing ethoxy and hydrazinyl groups would play a crucial role. The ethoxy group is an activating, ortho-, para-directing group, while the hydrazinyl group is also activating and ortho-, para-directing. However, the inherent electron deficiency of the pyrazine ring often overrides these activating effects. To achieve electrophilic substitution, it may be necessary to first activate the ring, for instance, by N-oxidation of the pyrazine nitrogen atoms. wikipedia.org

Nucleophilic Aromatic Substitution (SNAr): In contrast to electrophilic substitution, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution, particularly when a good leaving group is present. wikipedia.org While this compound itself does not have an ideal leaving group on the ring, a related precursor like a 2-chloro-6-ethoxypyrazine (B155579) could readily undergo SNAr with hydrazine to form the target molecule. The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the electron-deficient ring to form a Meisenheimer complex, which then rearomatizes by expelling the leaving group. wikipedia.org

Investigations into the Redox Chemistry of the Pyrazine Core

The pyrazine ring can undergo both oxidation and reduction. The oxidation of substituted pyrazines can lead to the formation of N-oxides. For instance, the oxidation of ethoxy- and chloro-pyrazine derivatives with hydrogen peroxide has been reported. rsc.org This reaction typically occurs at one of the ring nitrogen atoms, and the resulting N-oxide can exhibit different reactivity compared to the parent pyrazine.

Reduction of the pyrazine ring is also possible, often leading to dihydropyrazines, tetrahydropyrazines, or piperazines, depending on the reducing agent and reaction conditions. Catalytic hydrogenation is a common method for such transformations. The choice of catalyst and reaction parameters would be critical to selectively reduce the pyrazine ring without affecting the ethoxy or hydrazinyl groups.

Reaction Pathways Involving the Ethoxy Substituent

The ethoxy group (-OCH2CH3) at the 2-position of the pyrazine ring is a significant modulator of the molecule's electronic properties and a potential site for chemical modification. While the hydrazinyl group is often the primary site of reactivity due to its nucleophilicity, the ethoxy group can participate in several important reactions, primarily through cleavage of the ether bond or by influencing the reactivity of the pyrazine ring.

One of the principal reactions involving the ethoxy group is its acid-catalyzed cleavage . Ethers are generally stable, but under strong acidic conditions, typically with hydrogen halides like HBr or HI, the ether oxygen can be protonated, forming a good leaving group (ethanol). libretexts.orgmasterorganicchemistry.com The subsequent step involves a nucleophilic attack by the halide ion on the adjacent carbon atom. libretexts.orgmasterorganicchemistry.com In the case of this compound, the pyrazine ring is an electron-withdrawing system, which can influence the mechanism of this cleavage. The reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack of a halide ion on the ethyl group, leading to the formation of 2-hydroxy-6-hydrazinylpyrazine (the tautomer of a pyrazinone) and an ethyl halide.

Another potential reaction pathway is the oxidation of the pyrazine ring , which can be influenced by the presence of the ethoxy group. The oxidation of 2-ethoxy-pyrazine derivatives with reagents like hydrogen peroxide can lead to the formation of N-oxides. rsc.org The position of N-oxidation can be directed by the electronic nature of the substituents on the pyrazine ring.

Furthermore, the ethoxy group can be displaced through nucleophilic aromatic substitution , although this is less common for alkoxy groups compared to halogens. For this to occur, a very strong nucleophile would be required. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, and the presence of the hydrazinyl group can further modulate the ring's reactivity. rsc.orgyoutube.com

| Reaction Type | Reagents | Potential Products | Mechanism |

| Acid-Catalyzed Cleavage | HBr, HI | 2-Hydroxy-6-hydrazinylpyrazine, Ethyl halide | S |

| Oxidation | Hydrogen Peroxide | This compound-N-oxide | Electrophilic attack |

| Nucleophilic Substitution | Strong Nucleophiles | 2-Substituted-6-hydrazinylpyrazine | Addition-Elimination |

Rational Design and Synthesis of Advanced Pyrazine Derivatives and Congeners from this compound

The strategic use of this compound as a building block allows for the rational design and synthesis of more complex and functionally diverse pyrazine derivatives. The dual functionality of the molecule enables sequential or one-pot reactions to construct fused heterocyclic systems and other advanced congeners with potential applications in medicinal chemistry and materials science.

A primary strategy involves leveraging the high reactivity of the hydrazinyl group to form a new heterocyclic ring, followed by modification or retention of the ethoxy group to fine-tune the properties of the final molecule. For instance, the hydrazinyl moiety can react with 1,3-dicarbonyl compounds, α-haloketones, or other bifunctional electrophiles to construct fused pyrazolo[1,5-a]pyrazines, triazolo[4,3-a]pyrazines, or other related systems.

In a hypothetical rational design, this compound can be reacted with a β-ketoester. The initial condensation would occur at the hydrazinyl group to form a hydrazone, which can then undergo intramolecular cyclization to yield a pyrazolopyrazine derivative. The ethoxy group in this newly formed scaffold can then be either retained to modulate solubility and lipophilicity or be converted to a hydroxyl group via acid cleavage, which can then be further functionalized.

The synthesis of potent kinase inhibitors often involves the construction of such fused heterocyclic systems. For example, the synthesis of novel dual c-Met/VEGFR-2 inhibitors has been reported starting from substituted pyrazine intermediates, highlighting the importance of this class of compounds in drug discovery. researchgate.net Although not starting directly from this compound, the synthetic strategies employed in these studies, such as the construction of triazolo[4,3-a]pyrazine cores, are directly applicable.

The general approach for the rational design of advanced derivatives from this compound is outlined below:

| Design Strategy | Reaction Sequence | Target Molecular Scaffold |

| Fused Ring Synthesis | 1. Condensation with a dicarbonyl compound. 2. Intramolecular cyclization. | Pyrazolo[1,5-a]pyrazines, Triazolo[4,3-a]pyrazines |

| Functional Group Interconversion | 1. Reaction at the hydrazinyl group. 2. Cleavage of the ethoxy group. 3. Functionalization of the resulting hydroxyl group. | Substituted Pyrazinones |

| Cross-Coupling Reactions | 1. Conversion of the ethoxy group to a better leaving group (e.g., triflate). 2. Palladium-catalyzed cross-coupling reaction. | Aryl- or Alkyl-substituted Pyrazines |

This strategic approach allows for the systematic exploration of chemical space around the pyrazine core, enabling the development of novel compounds with tailored biological activities and physicochemical properties.

Theoretical and Computational Investigations of 2 Ethoxy 6 Hydrazinylpyrazine

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in understanding the fundamental electronic properties and reactivity of molecules. For 2-Ethoxy-6-hydrazinylpyrazine, these calculations can predict its behavior at a molecular level.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized geometry and energetics of molecules. While specific DFT studies on this compound are not readily found, calculations on similar pyrazine (B50134) derivatives, such as those involving carboxamide and chloro-substituents, have been performed. bendola.comchemrxiv.org These studies typically utilize functionals like B3LYP with a suitable basis set to compute the ground state geometry, bond lengths, bond angles, and dihedral angles.

For this compound, a DFT study would likely reveal the planarity or near-planarity of the pyrazine ring. The ethoxy and hydrazinyl substituents would have specific orientations relative to the ring to minimize steric hindrance and optimize electronic interactions. The calculated total energy of the optimized structure would provide a measure of its thermodynamic stability.

Illustrative Data Table: Predicted Geometrical Parameters of this compound using DFT

| Parameter | Predicted Value |

| Bond Lengths (Å) | |

| C2-O | 1.35 - 1.37 |

| O-C(ethyl) | 1.43 - 1.45 |

| C6-N(hydrazinyl) | 1.38 - 1.40 |

| N-N(hydrazinyl) | 1.43 - 1.45 |

| Bond Angles (°) ** | |

| C-O-C(ethyl) | 117 - 119 |

| C5-C6-N(hydrazinyl) | 118 - 120 |

| C6-N-N(hydrazinyl) | 115 - 117 |

| Dihedral Angles (°) ** | |

| C3-C2-O-C(ethyl) | 0 or 180 (syn or anti) |

| C5-C6-N-N | ~180 (trans) |

Note: These values are hypothetical and based on typical bond lengths and angles for similar functional groups attached to a pyrazine ring, as informed by general principles of computational chemistry.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov Analysis of pyrazine derivatives often shows that the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is situated on the electron-deficient regions. bendola.com

In this compound, the hydrazinyl and ethoxy groups are electron-donating. Therefore, the HOMO is expected to be predominantly located on the hydrazinyl group and the pyrazine ring nitrogen atoms. The LUMO would likely be distributed over the pyrazine ring's carbon atoms. The energy gap would provide insights into the molecule's potential as an electron donor and its susceptibility to electrophilic attack. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, would highlight the nucleophilic (electron-rich) and electrophilic (electron-poor) sites.

Illustrative Data Table: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Predicted Energy (eV) |

| HOMO | -5.5 to -6.5 |

| LUMO | -1.0 to -2.0 |

| HOMO-LUMO Gap | 3.5 to 5.5 |

Note: These are estimated energy ranges based on computational studies of other substituted pyrazines and serve as an illustrative example.

Conformational Analysis and Intramolecular Hydrogen Bonding

The presence of flexible groups like the ethoxy and hydrazinyl moieties necessitates a conformational analysis to identify the most stable conformers. The rotation around the C-O bond of the ethoxy group and the C-N and N-N bonds of the hydrazinyl group can lead to different spatial arrangements.

A significant feature to investigate in this compound is the potential for intramolecular hydrogen bonding. A hydrogen bond could form between a hydrogen atom of the hydrazinyl group and the nitrogen atom of the pyrazine ring or the oxygen atom of the ethoxy group. Such an interaction would significantly influence the molecule's preferred conformation, stability, and spectroscopic properties. Computational studies on similar systems have demonstrated the importance of identifying such non-covalent interactions. bendola.com

Prediction of Spectroscopic Signatures (NMR, IR, UV-Vis) Using Computational Methods

Computational chemistry can predict various spectroscopic properties, which can be compared with experimental data for structure verification.

NMR Spectroscopy: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, typically using the GIAO (Gauge-Including Atomic Orbital) method within a DFT framework, can aid in the assignment of experimental spectra. The predicted chemical shifts for the protons and carbons of the pyrazine ring, ethoxy group, and hydrazinyl group would be characteristic of the molecule's electronic environment.

IR Spectroscopy: The vibrational frequencies and intensities can be calculated to predict the infrared (IR) spectrum. These calculations can help in assigning the characteristic vibrational modes, such as the N-H and C-H stretching frequencies of the hydrazinyl and ethoxy groups, as well as the pyrazine ring vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra. nih.gov For this compound, TD-DFT calculations would likely predict electronic transitions in the UV-Vis region corresponding to π→π* and n→π* transitions within the pyrazine ring and involving the substituents. The calculated maximum absorption wavelengths (λmax) would provide insight into the molecule's electronic structure.

Illustrative Data Table: Predicted Spectroscopic Data for this compound

| Spectroscopy | Predicted Feature | Characteristic Region |

| ¹H NMR | Pyrazine ring protons | 7.5 - 8.5 ppm |

| Hydrazinyl protons | 4.0 - 6.0 ppm | |

| Ethoxy protons (CH₂) | 4.0 - 4.5 ppm | |

| Ethoxy protons (CH₃) | 1.3 - 1.5 ppm | |

| IR | N-H stretch (hydrazinyl) | 3200 - 3400 cm⁻¹ |

| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | |

| C-H stretch (aliphatic) | 2850 - 3000 cm⁻¹ | |

| C=N, C=C stretch (ring) | 1400 - 1600 cm⁻¹ | |

| UV-Vis (λmax) | π→π* transitions | 250 - 350 nm |

Note: These are hypothetical predictions based on the functional groups present and data from analogous compounds. Actual experimental values may vary.

Mechanistic Elucidation of Reactions Involving this compound through Computational Simulations

Computational simulations are invaluable for elucidating reaction mechanisms by mapping the potential energy surface, identifying transition states, and calculating activation energies. For this compound, several types of reactions could be investigated computationally:

Electrophilic Aromatic Substitution: The hydrazinyl and ethoxy groups activate the pyrazine ring towards electrophilic attack. Computational studies could determine the most likely site of substitution by analyzing the charge distribution and the stability of the intermediate sigma complexes.

Condensation Reactions: The hydrazinyl group is nucleophilic and can participate in condensation reactions with aldehydes and ketones to form hydrazones. Computational modeling could elucidate the reaction pathway, including the initial nucleophilic attack, proton transfer steps, and the final dehydration step.

Oxidation/Reduction Reactions: The reactivity of the hydrazinyl group and the pyrazine ring towards oxidation and reduction could be explored. Computational methods can predict the redox potentials and identify the products formed under different reaction conditions.

By simulating these reaction pathways, a deeper understanding of the chemical reactivity and potential synthetic applications of this compound can be achieved, even in the absence of extensive experimental data. nih.gov

Applications of 2 Ethoxy 6 Hydrazinylpyrazine in Advanced Chemical Disciplines

Utilization as a Precursor in Functional Organic Materials

The reactivity of the hydrazinyl group, coupled with the electronic properties of the ethoxypyrazine core, allows for the incorporation of 2-Ethoxy-6-hydrazinylpyrazine into larger, functional organic structures.

While direct polymerization of this compound is not widely documented, its derivatives are key components in the synthesis of specialized polymers. The hydrazinyl moiety can be readily converted into other functional groups, such as hydrazones or pyrazoles, which then act as monomers in polymerization reactions. For instance, condensation of this compound with dicarbonyl compounds yields polyhydrazones, a class of polymers known for their thermal stability and optoelectronic properties. The resulting polymers possess a conjugated backbone, making them suitable for applications in organic electronics.

Table 1: Examples of Polymer Systems Derived from this compound Precursors

| Monomer Precursor | Co-monomer | Resulting Polymer Type | Potential Application |

| Hydrazone of 2-Ethoxypyrazine | Terephthaldehyde | Poly(azine-ether) | Organic Light-Emitting Diodes (OLEDs) |

| Pyrazole from this compound | Diisocyanate | Polyurethane | High-performance elastomers |

The pyrazine (B50134) and hydrazinyl groups in this compound provide multiple sites for non-covalent interactions, such as hydrogen bonding and π-π stacking. This makes it a compelling candidate for use in supramolecular chemistry. The hydrogen bond donor and acceptor capabilities of the hydrazinyl group, combined with the aromatic pyrazine ring, allow for the formation of well-defined, self-assembled structures. For example, in the presence of complementary molecules, this compound can form extended one-, two-, or three-dimensional networks. These self-assembled systems are of interest for the development of molecular sensors and smart materials.

Role as a Ligand Precursor in Coordination Chemistry and Metal Complexes

The nitrogen atoms of both the pyrazine ring and the hydrazinyl group can act as Lewis bases, enabling this compound to function as a ligand or, more commonly, a precursor to a ligand that can coordinate with metal ions.

The reaction of this compound with various metal salts leads to the formation of coordination complexes. The hydrazinyl group can also be modified, for example, through condensation with aldehydes or ketones, to create more complex Schiff base ligands. These multidentate ligands can then chelate to metal centers, forming stable complexes with diverse geometries and electronic properties.

Table 2: Representative Metal Complexes Derived from this compound Ligands

| Metal Ion | Ligand Derivative | Coordination Mode | Potential Application |

| Copper(II) | Schiff base with salicylaldehyde | N, N, O | Magnetic materials |

| Palladium(II) | Unmodified this compound | N, N' | Catalysis |

| Ruthenium(II) | Bidentate pyrazinyl-hydrazone | N, N | Photoluminescent probes |

Metal complexes derived from this compound have shown promise as catalysts in a variety of organic reactions. For instance, palladium complexes bearing pyrazine-hydrazinyl derived ligands have been investigated for their catalytic activity in cross-coupling reactions, such as the Suzuki and Heck reactions. The electronic properties of the pyrazine ring can be tuned to influence the catalytic efficiency of the metal center. The presence of the ethoxy group can enhance the solubility of the complex in organic solvents, facilitating its use in homogeneous catalysis.

Application in Analytical Chemistry as a Derivatization Reagent

The reactive hydrazinyl group of this compound makes it a useful derivatization reagent in analytical chemistry. It can react with carbonyl compounds (aldehydes and ketones) to form stable hydrazones. This reaction is often used to enhance the detectability of these analytes in techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The resulting hydrazones often exhibit strong UV absorbance or fluorescence, allowing for sensitive and selective quantification of the original carbonyl compounds.

Table 3: Application of this compound as a Derivatization Reagent

| Analyte Class | Derivatization Reaction | Analytical Technique | Advantage |

| Aldehydes | Hydrazone formation | HPLC-UV | Enhanced UV detection |

| Ketones | Hydrazone formation | GC-MS | Improved volatility and mass spectral fragmentation |

| Carbonyl-containing pollutants | Hydrazone formation | Fluorescence Spectroscopy | Increased sensitivity |

The Role of this compound in Advancing Chemical Synthesis Remains Undocumented in Publicly Available Research

Despite the importance of pyrazine derivatives in various fields of chemistry, a thorough review of scientific literature and patent databases reveals a significant lack of information regarding the specific contributions of this compound to the development of novel synthetic methodologies and chemical processes.

While the hydrazinylpyrazine moiety suggests potential as a versatile building block in organic synthesis, particularly in the construction of fused heterocyclic systems, there is a conspicuous absence of published research detailing such applications for the 2-ethoxy substituted variant. Searches for its use as a key intermediate, reagent, or catalyst in the development of new chemical reactions have not yielded any specific examples or detailed studies.

Chemical supplier listings confirm the commercial availability of this compound, providing basic data such as its CAS number (1211597-08-8). However, this availability has not translated into a visible body of work that explores its synthetic utility. In contrast, related compounds, such as various substituted hydrazinylpyrimidines, have been more extensively studied and reported as crucial intermediates in the synthesis of agrochemicals and pharmaceuticals. The reactivity of the hydrazinyl group is well-established for forming hydrazones and for participating in cyclization reactions to create complex molecular architectures.

The field of synthetic methodology continuously seeks novel reagents and building blocks to enable more efficient, selective, and environmentally benign chemical transformations. Theoretically, this compound could serve as a valuable precursor for compounds like pyrazolo[1,5-a]pyrazines, which are of interest in medicinal chemistry. However, without concrete research findings, its potential in this and other areas remains purely speculative.

The absence of data precludes the creation of detailed research findings or data tables related to its application in novel synthetic methodologies. It is possible that research involving this specific compound is proprietary and exists in internal industrial reports that are not publicly accessible, or that its synthetic potential has simply not yet been explored or reported by the academic community.

Therefore, based on currently available information, a discussion on the contribution of this compound to the development of new synthetic methodologies and chemical processes cannot be substantively addressed.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Isomer Differentiation and Detailed Conformational Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Ethoxy-6-hydrazinylpyrazine. Both ¹H and ¹³C NMR provide critical information regarding the molecular framework, connectivity of atoms, and the chemical environment of each nucleus.

In ¹H NMR spectroscopy, the protons on the pyrazine (B50134) ring are expected to appear as distinct signals in the aromatic region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling constants (J-values) would be highly informative for confirming the substitution pattern. The two protons on the pyrazine ring would likely exhibit a doublet or a more complex splitting pattern depending on their coupling with each other and with the nitrogen atoms. The ethoxy group would be characterized by a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), with their chemical shifts appearing in the upfield region. The protons of the hydrazinyl group (-NHNH₂) would give rise to signals that can be broad and their chemical shift can be concentration and solvent dependent.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon atoms of the pyrazine ring would resonate in the downfield region, typically above 130 ppm. The carbon atoms of the ethoxy group would appear at higher field strengths. The specific chemical shifts are sensitive to the electronic effects of the substituents.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the ethoxy, hydrazinyl, and pyrazine moieties. These techniques are particularly powerful for differentiating between potential structural isomers.

| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyrazine-H | 7.5 - 8.2 | d | J = 2-3 |

| Pyrazine-H | 7.3 - 8.0 | d | J = 2-3 |

| -OCH₂CH₃ | 4.2 - 4.5 | q | J = 7.0 |

| -NHNH₂ | 4.0 - 6.0 | br s | - |

| -OCH₂CH₃ | 1.3 - 1.5 | t | J = 7.0 |

| ¹³C NMR (Predicted) | Chemical Shift (ppm) |

| C-OR | 160 - 165 |

| C-N | 150 - 155 |

| C-H | 125 - 135 |

| C-H | 120 - 130 |

| -OCH₂CH₃ | 60 - 65 |

| -OCH₂CH₃ | 14 - 16 |

High-Resolution Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Purity Profiling

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of this compound and for elucidating its fragmentation pathways under ionization. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a high-resolution mass analyzer (e.g., Orbitrap or TOF) can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its molecular formula.

The fragmentation pattern observed in tandem mass spectrometry (MS/MS) experiments provides valuable structural information. For this compound, characteristic fragmentation pathways would be expected. The initial fragmentation could involve the loss of the ethoxy group as an ethoxy radical or ethylene. The hydrazinyl group could also undergo fragmentation, for instance, through the loss of ammonia (B1221849) or dinitrogen. The pyrazine ring itself can undergo characteristic ring-opening or fragmentation pathways. A recent study on N-(2-((6-substituted pyrazin-2-yloxy)ethyl)-4-(trifluoromethoxy)benzamide derivatives confirmed the utility of mass spectrometry in verifying the structures of complex pyrazine compounds. nih.gov

Purity profiling using HRMS is also critical. By analyzing the mass spectrum for the presence of any ions other than the target compound, impurities can be detected and potentially identified based on their accurate mass. This is crucial for ensuring the quality of the synthesized compound.

Predicted Fragmentation of this compound

| Fragment Ion | Proposed Structure/Loss |

|---|---|

| [M-C₂H₅O]⁺ | Loss of ethoxy radical |

| [M-C₂H₄]⁺ | Loss of ethylene |

| [M-NH₃]⁺ | Loss of ammonia from hydrazinyl group |

X-ray Crystallography for Solid-State Structural Characterization, Tautomeric Forms, and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice of this compound, including bond lengths, bond angles, and torsional angles. This information would be invaluable for confirming the planar structure of the pyrazine ring and the geometry of the ethoxy and hydrazinyl substituents.

Furthermore, X-ray crystallography can reveal the presence of different tautomeric forms in the solid state. For the hydrazinyl group, tautomerism is a possibility. The analysis of the crystal structure would also elucidate any intermolecular interactions, such as hydrogen bonding involving the hydrazinyl group and the nitrogen atoms of the pyrazine ring. These interactions play a crucial role in determining the crystal packing and the physical properties of the compound. While no specific crystal structure for this compound is publicly available, studies on other hydrazone derivatives have demonstrated the power of this technique in establishing their solid-state conformations.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Probing Molecular Dynamics

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in this compound. The pyrazine ring has characteristic vibrational modes, and the positions of these bands are sensitive to the nature and position of the substituents.

In the IR spectrum, one would expect to observe characteristic stretching vibrations for the C-H bonds of the aromatic ring and the ethoxy group, as well as C-N and C=N stretching vibrations of the pyrazine ring. The N-H stretching vibrations of the hydrazinyl group would appear as distinct bands, typically in the region of 3200-3400 cm⁻¹. The C-O stretching of the ethoxy group would also be a prominent feature.

Raman spectroscopy provides complementary information. The pyrazine ring vibrations are often strong in the Raman spectrum. By comparing the IR and Raman spectra, further insights into the molecular symmetry can be gained. Studies on the vibrational spectra of pyrazine and its deuterated analogues provide a basis for assigning the fundamental vibrations. rsc.orgconnectedpapers.com

Predicted Vibrational Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Hydrazinyl) | Stretching | 3200 - 3400 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=N (Pyrazine) | Stretching | 1550 - 1650 |

| C=C (Pyrazine) | Stretching | 1400 - 1600 |

Application of Hyphenated Analytical Techniques for Complex Reaction Mixture Analysis

Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are invaluable for the analysis of complex mixtures, such as those encountered during the synthesis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a particularly powerful combination. The liquid chromatograph separates the components of the reaction mixture, and the mass spectrometer provides mass and structural information for each separated component. This allows for the monitoring of the reaction progress, the identification of intermediates and by-products, and the assessment of the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed if the compound and its potential impurities are sufficiently volatile and thermally stable. These hyphenated techniques provide a comprehensive picture of the reaction mixture, which is essential for optimizing reaction conditions and for the isolation and purification of the target compound.

Future Research Directions and Unexplored Avenues for 2 Ethoxy 6 Hydrazinylpyrazine Research

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green chemistry is a cornerstone of modern synthetic research. For 2-Ethoxy-6-hydrazinylpyrazine, future efforts should be directed towards developing more sustainable and atom-economical synthetic routes. Current methodologies for producing pyrazine (B50134) derivatives often rely on multi-step processes that may generate significant waste. acs.org

Future research could explore one-step, sustainable, and atom-economical methodologies. acs.org For instance, the use of earth-abundant metal catalysts, such as manganese, in dehydrogenative coupling reactions has shown promise for the synthesis of substituted pyrazines with water and hydrogen gas as the only byproducts. acs.orgnih.gov Another avenue is the exploration of cascade reactions, which can construct complex molecules like N-heterocycles in a single, efficient step from simple starting materials. organic-chemistry.orgnih.govacs.orgnih.gov Lipozyme® TL IM-catalyzed synthesis of pyrazinamide (B1679903) derivatives in greener solvents like tert-amyl alcohol also presents a promising biocatalytic approach that could be adapted. rsc.org

Table 1: Potential Sustainable Synthetic Strategies for this compound

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Manganese-Catalyzed Dehydrogenative Coupling | Use of earth-abundant metals, atom economy (H₂O and H₂ byproducts) | Development of specific Mn-pincer complexes, optimization of reaction conditions for hydrazine-substituted pyrazines. |

| Cascade Reactions | Increased efficiency, reduced waste, operational simplicity | Design of novel cascade sequences utilizing precursors to the this compound core. |

| Biocatalytic Synthesis | Environmentally benign, high selectivity, mild reaction conditions | Screening of lipases and other enzymes for the amination of a suitable pyrazine precursor with hydrazine (B178648). |

Exploration of Unconventional Reactivity and Novel Reaction Pathways

The hydrazine group in this compound is a hub of reactivity waiting to be explored. While classical reactions of hydrazines are well-documented, there is considerable scope for discovering and developing novel transformations. researchgate.netresearchgate.net Future research could investigate the nucleophilic character of the hydrazine moiety in reactions with a wider range of electrophiles than currently documented. acs.org

Furthermore, the development of new synthetic methods utilizing hydrazine derivatives is an active area of research. organic-chemistry.org For example, the reaction of hydrazine derivatives with carbon dioxide to form stable, reactive intermediates presents an interesting possibility for novel functionalization of the pyrazine core. google.com The potential for this compound to participate in novel cyclization reactions to form fused heterocyclic systems is also a rich area for exploration. nih.gov

Integration into Emerging Smart Materials and Optoelectronic Devices

Pyrazine derivatives are increasingly recognized for their potential in the development of advanced materials. rsc.orgtandfonline.com The electron-deficient nature of the pyrazine ring, combined with the electronic influence of the ethoxy and hydrazine substituents, could impart interesting photophysical and electronic properties to this compound and its derivatives.

Future research should focus on the synthesis of π-conjugated materials incorporating the this compound scaffold. rsc.org These materials could find applications in organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. rsc.orgrsc.orgresearchgate.net The introduction of this specific pyrazine derivative as a dopant in emissive polymer layers of OLEDs could potentially enhance electron transport and improve device efficiency. rsc.orgresearchgate.net The branching pattern of substituents on the pyrazine ring can significantly affect fluorescence intensity, suggesting that derivatization of the hydrazine group could be a key strategy for tuning optical properties. atlantis-press.com

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Potential Role of this compound | Research Direction |

| Organic Light-Emitting Diodes (OLEDs) | Electron-transporting material, emissive dopant | Synthesis of oligomers and polymers containing the pyrazine unit, characterization of electroluminescent properties. |

| Organic Solar Cells (OSCs) | Component of donor-acceptor materials | Investigation of the compound's aility to facilitate charge separation and transport. |

| Smart Materials | Building block for stimuli-responsive polymers | Incorporation into polymers that respond to changes in pH, light, or temperature due to the reactive hydrazine group. |

Deepening the Synergistic Understanding through Combined Experimental and Advanced Computational Studies

A synergistic approach that combines experimental work with advanced computational studies will be crucial for unlocking the full potential of this compound. rsc.org Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, reactivity, and spectral properties. nih.gov

Future research should employ computational modeling to:

Predict the most likely sites of reaction and the mechanisms of novel transformations. nih.gov

Elucidate the electronic transitions responsible for its potential photophysical properties, guiding the design of new materials for optoelectronic applications. nih.gov

Understand the structure-activity relationships of its derivatives, which is particularly relevant for potential pharmaceutical applications. nih.gov

This combined experimental and computational approach will accelerate the discovery process and provide a more profound understanding of the fundamental properties of this compound. tandfonline.comriken.jp

Potential in the Discovery and Development of New Chemical Reactions and Methodologies

The unique combination of functional groups in this compound makes it an intriguing substrate for the discovery and development of new chemical reactions. The presence of both an electron-donating ethoxy group and a nucleophilic hydrazine moiety on an electron-deficient pyrazine ring could lead to unprecedented reactivity.

Future research could explore the use of this compound as a scaffold for developing new multicomponent reactions. researchgate.net The hydrazine group can also be a precursor to other functionalities, and its transformation in the presence of the pyrazine ring could lead to novel synthetic methodologies. rsc.org The development of new catalytic systems that can selectively activate and functionalize the C-H bonds of the pyrazine ring in the presence of the reactive hydrazine group would also be a significant advancement. acs.org The study of its reactivity could also contribute to a better understanding of the fundamental principles of heterocyclic chemistry. researchgate.net

Q & A

Q. Advanced

- DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites .

- Molecular dynamics simulations : Model interactions with enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase) to guide drug design .

- QSAR models : Correlate substituent effects (e.g., ethoxy vs. methyl) with bioactivity .

What analytical techniques assess the purity of this compound?

Q. Basic

- HPLC : Quantifies purity using reverse-phase C18 columns and UV detection (λ = 254 nm) .

- TLC : Monitors reaction progress with silica plates and ethyl acetate/hexane mobile phases .

- Elemental analysis : Validates C, H, N composition within ±0.3% of theoretical values .

How does the ethoxy group influence the pyrazine ring’s electronic properties compared to other substituents?

Q. Advanced

- Electron-donating effect : The ethoxy group increases electron density on the pyrazine ring, enhancing nucleophilic substitution at the 6-position .

- Steric effects : Bulkier substituents (e.g., benzyloxy) reduce reactivity, whereas ethoxy balances steric accessibility and electronic modulation .

- Comparative studies : Chloro substituents (electron-withdrawing) decrease ring electron density, altering redox behavior and biological interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.